2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole
Description
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole is a thiazole derivative featuring a substituted aromatic system with a 3,5-dimethylphenylamino group at position 2 and a 3-fluorophenyl group at position 4 of the thiazole ring. Thiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, though specific data for this compound remain underexplored in the provided evidence.
The synthesis of related thiazole derivatives often involves condensation reactions. For instance, describes the synthesis of a key intermediate, 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, via fusion of 3-fluorobenzoic acid with thiocarbohydrazide, achieving an 85% yield .
Properties
Molecular Formula |
C17H15FN2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15FN2S/c1-11-6-12(2)8-15(7-11)19-17-20-16(10-21-17)13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,19,20) |
InChI Key |
ZVOYKVQQGUWBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole typically involves the reaction of 3,5-dimethylaniline with 3-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole. Research indicates that thiazole compounds exhibit activity against various bacterial strains, including drug-resistant pathogens.
Case Study: Antimicrobial Efficacy
A notable study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Enterococcus faecium. The results showed that certain derivatives demonstrated significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL for resistant strains. This suggests that modifications in the thiazole structure can enhance antimicrobial potency significantly .
| Thiazole Derivative | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 2 |
| Other Derivatives | E. faecium | >64 |
Anticancer Potential
In addition to its antimicrobial properties, thiazole derivatives have been investigated for their anticancer activity. The structural characteristics of this compound suggest potential interactions with cancer cell pathways.
Case Study: Anticancer Activity
A study examined the effects of thiazole derivatives on various cancer cell lines. The results indicated that certain compounds inhibited cell proliferation and induced apoptosis in cancer cells, demonstrating potential for further development as anticancer agents. Specifically, the compound was noted for its ability to disrupt cellular signaling pathways critical for tumor growth and survival .
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The substituents on the thiazole ring significantly influence physicochemical and biological properties. Key comparisons include:
- Fluorophenyl vs. Chlorophenyl Groups : describes compounds 4 and 5, which feature 4-chlorophenyl and 4-fluorophenyl substituents, respectively. These electron-withdrawing groups enhance metabolic stability and influence intermolecular interactions. The 3-fluorophenyl group in the target compound may confer similar stability but with distinct steric and electronic profiles compared to chlorinated analogs .
- Amino vs. Carbaldehyde Functionalization: lists 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde, differing from the target compound by replacing the amino group with a carbaldehyde.
Core Structure Variations: Thiazole vs. Thiadiazole
reports a thiadiazole derivative, (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine. The thiadiazole core, with an additional nitrogen atom, increases planarity and rigidity compared to thiazoles, enhancing π-π stacking and insecticidal/fungicidal activities . The target compound’s thiazole core may offer greater conformational flexibility, influencing binding to biological targets.
Tabulated Comparison of Key Compounds
Biological Activity
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
- Common Name : this compound
- CAS Number : 887267-13-2
- Molecular Formula : C17H15FN2S
- Molecular Weight : 298.4 g/mol
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of appropriate amines with carbonyl compounds in the presence of sulfur sources. The specific synthetic pathway for this compound has not been extensively detailed in the literature but follows established methods for thiazole formation.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
A study demonstrated that related thiazoles exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains, suggesting that modifications in the thiazole structure can enhance antibacterial activity .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 2 |
| Related Thiazole Derivative | E. faecium | 2 |
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of thiazole derivatives. For example, certain thiazoles have been tested against cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). The results indicated a dose-dependent decrease in cell viability, with some compounds achieving over 50% reduction at specific concentrations.
The introduction of electron-withdrawing groups has been shown to enhance anticancer activity by improving the compound's interaction with cellular targets .
| Compound | Cell Line | Viability Reduction (%) at 10 µM |
|---|---|---|
| This compound | Caco-2 | 39.8 |
| Related Thiazole Derivative | A549 | 55.4 |
The mechanisms underlying the biological activities of thiazoles can vary:
- Antimicrobial Action : Thiazoles may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
- Anticancer Mechanism : They may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation or modulation of signaling pathways like MAPK/ERK.
Case Studies
- Antibacterial Efficacy : A series of aminothiazole derivatives were synthesized and tested for their antibacterial properties. The study found that structural modifications significantly influenced their efficacy against resistant strains .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of thiazoles against various cell lines. The study reported that specific substitutions on the thiazole ring enhanced activity against colon cancer cells while showing less effect on lung cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
